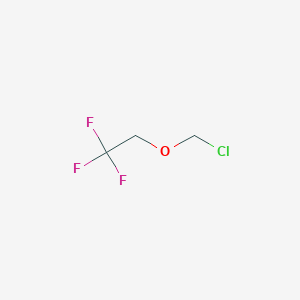

2-(Chloromethoxy)-1,1,1-trifluoroethane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O/c4-2-8-1-3(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXDWUGQRXXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-47-3 | |

| Record name | 2-(chloromethoxy)-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethoxy 1,1,1 Trifluoroethane

Direct Synthetic Routes to the Chemical Compound

Direct synthetic routes to 2-(chloromethoxy)-1,1,1-trifluoroethane focus on the introduction of a chloromethoxy group to a trifluoroethane moiety. This can be accomplished by either chlorinating an existing trifluoroethyl ether or by constructing the ether linkage through the reaction of a trifluoroethanol derivative with a chloromethylating agent.

Chlorination Reactions of Trifluoroethyl Ethers

One major pathway for the synthesis of this compound involves the chlorination of a precursor ether, such as 2,2,2-trifluoroethyl methyl ether. This method leverages the reactivity of the methyl group for halogenation.

The direct chlorination of ethers using molecular chlorine (Cl₂) is a common industrial practice. This reaction is typically initiated by ultraviolet (UV) light or other radical initiators. In a process analogous to the synthesis of similar halogenated ethers, 2,2,2-trifluoroethyl methyl ether can be reacted with gaseous chlorine under luminous irradiation. epo.org This free-radical chlorination targets the methyl group, leading to the formation of the desired chloromethyl ether. However, this method can sometimes result in a mixture of chlorinated products, and yields may be modest. epo.org The reaction proceeds through a free-radical chain mechanism, where UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals, which then abstract a hydrogen atom from the methyl group of the ether, followed by reaction with another chlorine molecule to yield the product and a new chlorine radical.

Reagent-based chlorination offers an alternative to the use of molecular chlorine and can sometimes provide better selectivity. While specific examples for the direct conversion of 2,2,2-trifluoroethyl methyl ether to this compound using these reagents are not extensively detailed in readily available literature, the principles of ether chlorination are well-established. Reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide can be employed for the chlorination of the alpha-carbon of ethers.

| Starting Material | Chlorinating Agent | Initiator/Catalyst | Typical Conditions |

| 2,2,2-Trifluoroethyl methyl ether | Molecular Chlorine (Cl₂) | UV light | Gaseous phase reaction with irradiation |

| 2,2,2-Trifluoroethyl methyl ether | Sulfuryl Chloride (SO₂Cl₂) | Benzoyl Peroxide | Inert solvent, thermal or photochemical initiation |

Approaches Involving Chloromethylation of Fluorinated Alcohols

A more versatile and widely documented approach to the synthesis of chloromethyl ethers is the chloromethylation of alcohols. In the context of this compound, this involves the reaction of 2,2,2-trifluoroethanol (B45653) with a source of formaldehyde (B43269) and a chlorinating agent.

This method involves the reaction of 2,2,2-trifluoroethanol with a mixture that generates the chloromethylating agent in situ. A common procedure involves treating the alcohol with a formaldehyde equivalent, such as paraformaldehyde or 1,3,5-trioxane (B122180), and a source of hydrogen chloride. chemicalbook.com The reaction is typically carried out in a suitable solvent, such as dimethoxyethane or petroleum ether, at moderate temperatures. chemicalbook.com Dry hydrogen chloride gas is often bubbled through the reaction mixture to drive the formation of the chloromethyl ether. chemicalbook.com

A detailed example for an analogous reaction involves the preparation of benzyloxymethoxy 2,2,2-trifluoroethyl ether. In this synthesis, the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) is first prepared by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride. This alkoxide is then reacted with benzyl (B1604629) chloromethyl ether to yield the final product. orgsyn.org This demonstrates the utility of reacting a pre-formed trifluoroethoxide with a chloromethyl ether.

The efficiency of chloromethylation can be significantly enhanced through the use of catalysts. Both strong acids and Lewis acids can be employed to promote the reaction. In a well-documented process for the synthesis of the analogous compound, chloromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether (sevochlorane), hexafluoroisopropanol is reacted with a formaldehyde equivalent and a chlorinating agent in the presence of a strong acid like concentrated or fuming sulfuric acid. google.comgoogle.com The chlorinating agent can be selected from a variety of reagents, including thionyl chloride, oxalyl chloride, or phosphorus pentachloride. google.comgoogle.com The reaction temperature is carefully controlled, often with initial addition of reagents at lower temperatures (e.g., below 20°C) followed by a period of stirring at a slightly elevated temperature (e.g., 15-35°C). epo.org

Lewis acids such as aluminum trichloride (B1173362) have also been shown to effectively catalyze the chloromethylation of fluorinated alcohols. For instance, hexafluoroisopropanol can be reacted with 1,3,5-trioxane in the presence of aluminum trichloride to produce sevochlorane in high yield. epo.org The reaction is typically quenched by the addition of an acid solution to decompose the catalyst complex. epo.org

| Alcohol | Formaldehyde Source | Chlorinating Agent/Catalyst | Reaction Conditions |

| 2,2,2-Trifluoroethanol | Paraformaldehyde | Dry Hydrogen Chloride | Dimethoxyethane/petroleum ether, 5-20°C chemicalbook.com |

| Hexafluoroisopropanol (analogue) | Paraformaldehyde / 1,3,5-Trioxane | Thionyl Chloride / Sulfuric Acid | Addition below 20°C, reaction at 15-35°C epo.org |

| Hexafluoroisopropanol (analogue) | 1,3,5-Trioxane | Aluminum Trichloride | - |

Evaluation of Reaction Conditions and Optimization Strategies

The successful synthesis of this compound is highly dependent on the careful control of reaction parameters. Optimization of these conditions is essential to drive the reaction towards the desired product, minimize the formation of byproducts, and ensure the efficiency of the process. Key factors that require systematic evaluation include the choice of solvent, reaction temperature and pressure, and the selection and loading of an appropriate catalyst.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a critical role in the chloromethylation of alcohols, influencing reactant solubility, reaction kinetics, and the stability of intermediates. The choice of an appropriate solvent can significantly impact the yield and selectivity of the formation of this compound. In related chloromethylation reactions, a variety of solvents have been investigated, with their effects on the reaction outcome being a key area of study. For instance, in the chloromethylation of aromatic compounds, which proceeds via a similar electrophilic mechanism, the solvent can influence the activity of the catalyst and the rate of reaction.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (the precursor to the trifluoroethoxy moiety of the target molecule), are known to have unique solvent properties that can influence reaction mechanisms. Their high ionizing power and low nucleophilicity can stabilize cationic intermediates, which may be formed during the chloromethylation process.

While specific data for the synthesis of this compound is not extensively documented, the following table illustrates the effect of different solvents on the yield of a model chloromethylation reaction of an alcohol. This data is intended to be illustrative of the general principles that would apply to the optimization of the target compound's synthesis.

Table 1: Illustrative Solvent Effects on a Model Chloromethylation Reaction

| Entry | Solvent | Dielectric Constant (at 20°C) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | 9.1 | 65 |

| 2 | 1,2-Dichloroethane | 10.4 | 70 |

| 3 | Diethyl Ether | 4.3 | 45 |

| 4 | Tetrahydrofuran | 7.6 | 55 |

| 5 | Acetonitrile (B52724) | 37.5 | 75 |

As suggested by the illustrative data, polar aprotic solvents like acetonitrile can enhance the reaction rate and yield by effectively solvating the intermediates and reagents. The selection of an optimal solvent would require experimental screening for the specific synthesis of this compound.

Temperature and Pressure Control in Synthesis

Temperature and pressure are fundamental parameters in the synthesis of this compound. The reaction temperature directly influences the rate of reaction, with higher temperatures generally leading to faster reaction times. However, elevated temperatures can also promote the formation of undesired byproducts, such as diarylmethane derivatives in the case of aromatic chloromethylation, or decomposition of the desired product. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial.

For the chloromethylation of alcohols, the reaction is often conducted at moderate temperatures to control the exothermic nature of the reaction and prevent side reactions. The use of a sealed reaction vessel may be necessary to maintain pressure, particularly if volatile reagents or products are involved.

The following table provides an illustrative example of how temperature can affect the yield of a generalized chloromethylation reaction.

Table 2: Illustrative Effect of Temperature on a Model Chloromethylation Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 24 | 40 |

| 2 | 25 (Room Temp.) | 12 | 70 |

| 3 | 50 | 6 | 85 |

| 4 | 80 | 4 | 75 (with byproduct formation) |

The data illustrates that there is an optimal temperature range for maximizing the yield, beyond which side reactions may become more prevalent, leading to a decrease in the desired product's yield.

Pressure is another important parameter, especially when dealing with gaseous reactants like hydrogen chloride. Ensuring a consistent and controlled pressure of HCl can be critical for driving the reaction to completion. In some cases, the reaction may be performed under atmospheric pressure, while in others, a slightly elevated pressure might be beneficial to increase the concentration of the gaseous reactant in the liquid phase.

Catalyst Selection and Loading for Enhanced Efficiency

The chloromethylation of alcohols is typically an acid-catalyzed process. The choice of catalyst is critical for activating the formaldehyde source (e.g., paraformaldehyde or trioxane) and facilitating the electrophilic attack on the alcohol's oxygen atom. Common catalysts for chloromethylation reactions include Lewis acids and protic acids.

Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are effective catalysts for this transformation. wikipedia.org They function by coordinating to the carbonyl oxygen of formaldehyde, thereby increasing its electrophilicity. Protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also be used to catalyze the reaction. thieme-connect.de

The catalyst loading, or the amount of catalyst used relative to the reactants, is another important factor to optimize. A higher catalyst loading can lead to a faster reaction rate, but it can also increase the likelihood of side reactions and may complicate the purification of the final product. Therefore, the minimum effective catalyst loading should be determined experimentally.

The following table provides an illustrative comparison of different catalysts and their loading on the yield of a model chloromethylation reaction.

Table 3: Illustrative Catalyst Selection and Loading Effects on a Model Chloromethylation Reaction

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | None | 0 | <5 |

| 2 | ZnCl₂ | 5 | 75 |

| 3 | ZnCl₂ | 10 | 85 |

| 4 | AlCl₃ | 5 | 80 |

| 5 | H₂SO₄ | 10 | 65 |

This illustrative data highlights the importance of both the choice of catalyst and its concentration in achieving high yields. Zinc chloride is often a preferred catalyst due to its effectiveness and relatively moderate reactivity compared to stronger Lewis acids like aluminum chloride. wikipedia.org

Indirect Synthetic Pathways and Functional Group Transformations

Beyond the direct chloromethylation of 2,2,2-trifluoroethanol, this compound can potentially be synthesized through indirect pathways that involve the derivatization of related precursors or multi-step synthetic sequences. These alternative routes can be valuable when the direct method is inefficient or when starting from more readily available materials.

Derivatization from Related Halogenated Fluoroethane (B3028841) Precursors

One indirect approach involves starting from a pre-existing halogenated fluoroethane and modifying its functional groups to introduce the chloromethoxy moiety. For example, a precursor such as 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) could theoretically be used. beilstein-journals.org While the direct conversion of halothane (B1672932) to the target compound is not straightforward, it is conceivable that a multi-step sequence involving the displacement of one of the halogens with a hydroxymethyl equivalent, followed by chlorination, could lead to the desired product. However, such a route would likely be complex and may suffer from low yields due to the challenges in selectively reacting one halogen in the presence of others.

A more plausible strategy would be to start with a fluoroethane derivative that already contains an oxygen linkage. For instance, if a related ether could be synthesized, it might be possible to perform a selective chlorination on the methoxy (B1213986) group.

Multi-Step Synthetic Sequences Incorporating the Chloromethoxy Moiety

Multi-step syntheses offer a versatile approach to constructing complex molecules like this compound, particularly when direct methods are not feasible. researchgate.net A multi-step sequence allows for the gradual construction of the target molecule, with each step designed to introduce a specific functional group or structural feature.

A hypothetical multi-step synthesis could begin with the protection of 2,2,2-trifluoroethanol with a suitable protecting group. The resulting protected alcohol could then be subjected to a reaction that introduces a hydroxymethyl group. This could be followed by deprotection and then chlorination of the newly introduced hydroxyl group to form the chloromethoxy moiety.

Another multi-step approach could involve the synthesis of a mixed acetal (B89532). For example, reacting 2,2,2-trifluoroethanol with a formaldehyde equivalent in the presence of another alcohol could form a mixed formal. Subsequent selective chlorination of the non-fluorinated alkoxy group could then yield the desired this compound. The success of such a sequence would depend on the ability to achieve high selectivity in each step.

These indirect and multi-step pathways, while potentially longer and more complex than a direct synthesis, offer alternative strategies that can be explored, especially in cases where the direct chloromethylation of 2,2,2-trifluoroethanol proves to be challenging.

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

A comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of detailed information regarding the reactivity and reaction mechanisms of the specific chemical compound this compound. While information is available for structurally similar compounds, such as 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, an impurity related to the anesthetic Sevoflurane, and other halogenated ethers, specific experimental or theoretical studies detailing the nucleophilic substitution reactions of this compound could not be located.

Consequently, a detailed, evidence-based article adhering to the requested outline focusing solely on the chemical behavior of this compound cannot be generated at this time. The following sections of the proposed article would require specific research findings that are not currently available in the public domain:

Reactivity and Reaction Mechanisms of 2 Chloromethoxy 1,1,1 Trifluoroethane

Nucleophilic Substitution Reactions

Reactivity with Diverse Nucleophiles:There is a lack of published research detailing the reactions of 2-(Chloromethoxy)-1,1,1-trifluoroethane with specific oxygen-centered nucleophiles (e.g., water, alcohols, carboxylates) and nitrogen-centered nucleophiles (e.g., ammonia, amines). Without this data, a discussion of its reactivity profile and the products of such reactions would be purely speculative.

Due to the absence of this foundational information, it is not possible to provide a scientifically accurate and thorough article on the reactivity and reaction mechanisms of this compound as requested. Further experimental research would be necessary to elucidate the chemical properties of this specific compound.

Reactions with Carbon-Centered Nucleophiles

The primary site for nucleophilic attack on this compound is the carbon atom of the chloromethyl group. This is a classic example of an α-chloro ether, which are known to be reactive alkylating agents. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion acts as the leaving group. The adjacent ether oxygen can stabilize the transition state.

A variety of carbon-centered nucleophiles can be employed in these reactions, including Grignard reagents, organolithium compounds, organocuprates, and enolates. These reactions are synthetically useful for forming new carbon-carbon bonds.

Table 1: Examples of Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 2-(Benzhydryloxy)-1,1,1-trifluoroethane | C-C bond formation |

| Organolithium | n-Butyllithium (n-BuLi) | 2-(Pentyloxy)-1,1,1-trifluoroethane | C-C bond formation |

| Enolate | Sodium salt of diethyl malonate | Diethyl 2-((2,2,2-trifluoroethoxy)methyl)malonate | C-C bond formation |

The general mechanism for the reaction with a Grignard reagent is as follows:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the chloromethyl group.

Simultaneously, the carbon-chlorine bond breaks, with the chloride ion departing as the leaving group.

This results in the formation of a new carbon-carbon bond and magnesium chloride as a byproduct.

Stereochemical Aspects of Substitution Reactions

The carbon atom of the chloromethyl group in this compound is prochiral. While it is not a stereocenter itself, its reaction with a chiral nucleophile can lead to the formation of diastereomers. Similarly, if the substitution reaction leads to the creation of a new stereocenter, the stereochemical outcome is of interest.

Assuming a standard SN2 mechanism, the nucleophilic attack occurs from the side opposite to the leaving group. If the carbon atom were a stereocenter, this would result in an inversion of configuration (a Walden inversion). In the case of this compound reacting with a chiral nucleophile, the approach of the nucleophile to the two prochiral faces of the chloromethyl carbon can lead to two different diastereomeric products. The ratio of these diastereomers would depend on the steric and electronic properties of both the substrate and the nucleophile.

Electrophilic Reactions and Functionalization

The trifluoroethyl group is generally resistant to electrophilic attack. The strong electron-withdrawing effect of the three fluorine atoms deactivates the C-H bonds on the adjacent methylene (B1212753) group, making them less susceptible to electrophilic substitution. Direct functionalization of this part of the molecule via electrophilic pathways is therefore challenging and not a common reaction pathway.

The ether linkage in this compound is also stabilized by the inductive effect of the trifluoroethyl group. This makes the ether relatively inert to cleavage under neutral or basic conditions. Cleavage of the ether bond would typically require harsh acidic conditions. The mechanism would involve protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. Subsequent nucleophilic attack by a strong nucleophile (e.g., a halide ion from the acid) could then cleave one of the C-O bonds. Attack is more likely to occur at the less sterically hindered and more electrophilic chloromethyl carbon.

Elimination Reactions and Formation of Unsaturated Derivatives

While the trifluoroethyl group is generally stable, under strongly basic conditions, it can undergo an elimination reaction. This involves the abstraction of a proton from the carbon adjacent to the trifluoromethyl group, followed by the elimination of a fluoride (B91410) ion in a β-elimination process. This results in the formation of a 1,1-difluoro-2-(chloromethoxy)ethene. This type of reaction is a known pathway for the deprotection of trifluoroethyl ethers.

The use of a strong, non-nucleophilic base would favor this elimination pathway over substitution at the chloromethyl group.

Table 2: Elimination Reaction of this compound

| Reagent | Product | Reaction Type |

|---|

Radical Reactions and Associated Pathways

Radical reactions involving this compound can be initiated by homolytic cleavage of the weakest bond in the molecule. The C-Cl bond is the most likely candidate for homolytic cleavage under photolytic or thermal conditions, or in the presence of a radical initiator. This would generate a (2,2,2-trifluoroethoxy)methyl radical. This radical could then participate in various radical reactions, such as addition to alkenes or hydrogen abstraction.

Alternatively, in the presence of highly reactive radicals, such as hydroxyl radicals in atmospheric chemistry, hydrogen abstraction from one of the methylene groups can occur. The C-H bonds of the chloromethyl group are more likely to be abstracted than those of the trifluoroethyl group, which are deactivated by the adjacent fluorine atoms.

Homolytic Cleavage of C-Cl and C-O Bonds

The C-Cl bond in chloroalkanes is generally strong; however, its strength can be influenced by adjacent substituents. Similarly, the C-O bond in ethers is robust. In this compound, the trifluoromethyl group (CF3) exerts a strong electron-withdrawing inductive effect, which can influence the stability of potential radical intermediates formed upon bond cleavage.

Theoretical studies on similar molecules suggest that the C-Cl bond is typically weaker than the C-O bond in alpha-chloro ethers, making it the more probable site for homolytic cleavage under radical-initiating conditions such as heat or UV light. researchgate.net The formation of a chlorine radical and a 2-(methoxy)-1,1,1-trifluoroethyl radical would be the expected outcome.

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Bonds

| Bond | Compound | BDE (kJ/mol) |

|---|---|---|

| C-Cl | CH₃Cl | 352 |

| C-O | CH₃OCH₃ | 335 |

| C-Cl | CH₃CH₂Cl | 352 |

Note: These are average values for simple alkanes and ethers and serve as a general reference. The actual BDEs in this compound will be influenced by its specific electronic structure.

Radical Addition Reactions

Radical addition reactions involve the addition of a radical species to an unsaturated molecule, typically an alkene or alkyne. Assuming the initial homolytic cleavage of the C-Cl bond in this compound, the resulting 2-(methoxy)-1,1,1-trifluoroethyl radical can participate in such reactions.

The general mechanism for the radical addition to an alkene would proceed as follows:

Initiation: Formation of the 2-(methoxy)-1,1,1-trifluoroethyl radical via homolytic cleavage of the C-Cl bond.

Propagation:

The 2-(methoxy)-1,1,1-trifluoroethyl radical adds to the double bond of an alkene, forming a new carbon-carbon bond and a new radical intermediate. .

This new radical then abstracts a chlorine atom from another molecule of this compound, yielding the final addition product and regenerating the 2-(methoxy)-1,1,1-trifluoroethyl radical to continue the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing trifluoromethyl group is expected to influence the reactivity and stability of the radical intermediates, which in turn affects the chemo-, regio-, and stereoselectivity of the addition reaction.

Comparative Studies of Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Chemical Compound

While specific comparative studies on the selectivity of reactions involving this compound are scarce, predictions can be made based on the behavior of analogous fluorinated and ether-containing compounds in radical reactions. researchgate.net

Chemoselectivity: In a reaction mixture containing multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. In the context of radical addition, the primary competition would be between the addition of the 2-(methoxy)-1,1,1-trifluoroethyl radical to an alkene and other potential side reactions, such as hydrogen abstraction from the solvent or other substrates. The high reactivity of radical intermediates often leads to a mixture of products, but reaction conditions can be optimized to favor the desired addition reaction.

Regioselectivity: Regioselectivity describes the preference for bond formation at one position over another. In the radical addition to an unsymmetrical alkene, the 2-(methoxy)-1,1,1-trifluoroethyl radical is expected to add to the less substituted carbon of the double bond. This preference is governed by the formation of the more stable radical intermediate (the radical is on the more substituted carbon). This is often referred to as anti-Markovnikov addition.

Table 2: Predicted Regioselectivity of Radical Addition to Unsymmetrical Alkenes

| Alkene | Major Product | Minor Product |

|---|---|---|

| Propene | 1-Chloro-3-(2-methoxy-1,1,1-trifluoroethoxy)propane | 2-Chloro-1-(2-methoxy-1,1,1-trifluoroethoxy)propane |

Stereoselectivity: Stereoselectivity in radical additions pertains to the preferential formation of one stereoisomer over another. When the addition of the 2-(methoxy)-1,1,1-trifluoroethyl radical to an alkene creates a new stereocenter, a racemic mixture of enantiomers is generally expected due to the planar or rapidly inverting nature of the radical intermediate. However, if the substrate already contains a stereocenter, the formation of diastereomers may occur in unequal amounts due to steric or electronic influences from the existing chiral center. Achieving high stereoselectivity in radical reactions often requires the use of chiral auxiliaries or catalysts, though no such studies have been reported for this compound.

Applications of 2 Chloromethoxy 1,1,1 Trifluoroethane in Advanced Organic Synthesis

As a Trifluoroethoxymethylating Reagent in Organic Chemistry

Contrary to being a direct trifluoroethylating agent, which would donate a CF3CH2- group, 2-(Chloromethoxy)-1,1,1-trifluoroethane functions as a trifluoroethoxymethylating agent. The reactivity of the chloromethyl ether functional group is significantly higher than that of the C-O bond within the trifluoroethyl moiety. Consequently, the compound is an effective precursor for introducing the 2,2,2-trifluoroethoxymethyl (CF3CH2OCH2-) group into various molecular frameworks.

The incorporation of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. nih.govbeilstein-journals.org The 2,2,2-trifluoroethoxymethyl group, delivered by this compound, can be attached to nucleophilic substrates. The high electronegativity of the fluorine atoms in the trifluoroethyl group can significantly influence the electronic properties of the parent molecule.

The general reaction involves the nucleophilic substitution of the chlorine atom by a suitable nucleophile, such as an alcohol, phenol, or amine. This reactivity is characteristic of chloromethyl ethers, which are potent alkylating agents. doi.org

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Substrate | Product Structure | Bond Formed |

|---|---|---|---|

| Alcohol (R-OH) | Phenol | R-O-CH₂-O-CH₂CF₃ | Ether (C-O) |

| Amine (R₂NH) | Aniline | R₂N-CH₂-O-CH₂CF₃ | N-Alkyl (C-N) |

The primary application of this compound in this context is the synthesis of complex fluorinated ethers. By reacting with a parent alcohol or phenol, it forms a new ether linkage, effectively creating an acetal-like structure (R-O-CH₂-O-R'). These structures can serve as protecting groups for alcohols or as stable linkages in more complex molecules.

The synthesis of fluorinated ethers is a subject of significant research, often involving the reaction of fluorinated alcohols with various reagents. fluorine1.rufluorine1.ru For instance, the interaction of fluorinated alcohols with formaldehyde (B43269) in the presence of an acid catalyst can lead to the formation of ethers. fluorine1.ru Similarly, chloromethyl ethers of fluorinated alcohols can be prepared under acidic conditions. fluorine1.ru this compound represents a pre-formed, activated synthon for these types of transformations, allowing for the direct introduction of the CF3CH2OCH2- moiety under potentially milder conditions.

As a Chloromethylating Reagent

The chloromethoxy (-OCH₂Cl) moiety is a highly reactive functional group. Chloromethyl ethers are well-established reagents in organic synthesis, primarily used for introducing a methoxymethyl (MOM) or related alkoxymethyl protecting group. organic-chemistry.orgresearchgate.net

This compound is itself a chloromethyl ether derivative. Its synthesis would typically follow established protocols for preparing such compounds. These methods often involve the reaction of an alcohol (in this case, 2,2,2-trifluoroethanol) with formaldehyde or a formaldehyde equivalent (like paraformaldehyde or 1,3,5-trioxane) and a source of hydrogen chloride. doi.orggatech.edu An alternative modern approach involves the zinc(II)-catalyzed reaction between an acetal (B89532) and an acid halide, which can generate chloromethyl ethers in high yield. organic-chemistry.org

The reactivity of this compound as a chloromethylating agent allows it to form new ether derivatives upon reaction with nucleophiles. For example, its reaction with a different alcohol (R'OH) would yield an unsymmetrical formal, CF₃CH₂OCH₂OR'.

The primary utility of the chloromethoxy moiety in this compound is in the formation of new carbon-heteroatom and carbon-carbon bonds.

C-O Bond Formation: The most common application is the reaction with alcohols and phenols to form ether linkages, as detailed in section 4.1. This is a crucial method for protecting hydroxyl groups in multi-step syntheses. gatech.edu

C-C Bond Formation: The reagent can also react with strong carbon nucleophiles, such as Grignard reagents or organolithium compounds. This reaction would result in the formation of a new carbon-carbon bond, yielding a product where the CH₂-O-CH₂CF₃ group is attached to the carbon skeleton of the nucleophile.

Table 2: Research Findings on Chloromethyl Ether Reactivity

| Reactant | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Acetal + Acid Halide | 0.01 mol-% Zinc(II) salts | Haloalkyl Ether Solution | Near-quantitative | organic-chemistry.org |

| 2-Chloroethanol + 1,3,5-Trioxane (B122180) | HCl(g) at 0 °C | 2-Chloroethyl Chloromethyl Ether | 66% | doi.org |

Note: The table shows general findings for the synthesis and reactivity of chloromethyl ethers (CMME), illustrating the chemical principles applicable to this compound.

Precursor for Advanced Heterocyclic Compounds

The bifunctional nature of this compound provides potential pathways for the synthesis of heterocyclic compounds. While direct examples using this specific reagent are scarce in the provided literature, its structure suggests it could participate in cyclization reactions.

For instance, reaction with a substrate containing two nucleophilic centers could lead to the formation of a macrocycle or a smaller heterocyclic ring. A dinucleophile, such as a diol or an amino alcohol, could potentially react with two molecules of the reagent or undergo an intramolecular cyclization after an initial substitution reaction. The presence of the trifluoroethyl group could impart unique properties, such as increased stability or altered conformation, to the resulting heterocyclic structure. Compounds with similar structures are noted as potential intermediates or precursors for pharmaceuticals and agrochemicals, fields where heterocyclic chemistry is paramount. ontosight.ai

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzoxazoles)

In the realm of advanced organic synthesis, this compound could serve as a valuable reagent for the synthesis of oxygen-containing heterocycles, such as benzoxazoles. The general strategy for the synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with various electrophilic partners. In this context, this compound could act as an electrophile, reacting with the amino group of a 2-aminophenol. This initial reaction would be followed by an intramolecular cyclization, where the phenolic hydroxyl group displaces the chlorine atom, to form the benzoxazole (B165842) ring system functionalized with a trifluoroethoxymethyl group at the 2-position. The incorporation of the trifluoroethyl moiety is of significant interest in medicinal chemistry due to its potential to enhance metabolic stability and lipophilicity of the final compound.

While specific examples utilizing this compound are not readily found, the general synthetic routes to benzoxazoles are well-established.

Table 1: General Methods for Benzoxazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type |

|---|---|---|

| 2-Aminophenol and Carboxylic Acid | Dehydrating agents (e.g., polyphosphoric acid) | 2-Substituted Benzoxazole |

| 2-Aminophenol and Aldehyde | Oxidizing agent | 2-Substituted Benzoxazole |

Integration into Nitrogen-Containing Heterocycles (e.g., Benzothiazoles, Quinazolinones)

Similarly, this compound could be employed in the synthesis of nitrogen-containing heterocycles like benzothiazoles and quinazolinones. For the synthesis of benzothiazoles, the reaction would likely involve 2-aminothiophenol (B119425) as a nucleophile. The amino group would attack the electrophilic carbon of the chloromethoxy group, followed by intramolecular cyclization via the thiol group to form the benzothiazole (B30560) ring.

In the case of quinazolinone synthesis, anthranilamide or related derivatives could serve as the starting material. The reaction with this compound would lead to the formation of an intermediate that, upon cyclization, would yield a quinazolinone derivative bearing a trifluoroethoxymethyl substituent. The presence of the trifluoromethyl group can be crucial for the biological activity of the final heterocyclic compound.

Role in Materials Science Precursors

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in materials science.

Synthesis of Fluorinated Monomers for Polymerization

This compound could be utilized as a precursor in the synthesis of novel fluorinated monomers. For instance, it could be reacted with a molecule containing a polymerizable group, such as a vinyl or acrylic moiety, and a nucleophilic handle (e.g., a hydroxyl or amino group). This would attach the trifluoroethoxymethyl group to the monomer, which could then be polymerized to create fluorinated polymers with tailored properties.

Incorporation into Polymer Backbones for Specialty Materials

Beyond monomer synthesis, there is potential for the direct incorporation of the trifluoroethoxymethyl group into polymer backbones. This could be achieved by reacting this compound with a pre-formed polymer containing nucleophilic side chains. Such post-polymerization modification would introduce fluorine into the material, potentially enhancing its thermal and chemical stability, as well as altering its surface properties to create specialty materials for advanced applications.

Integration into Pharmaceutical and Agrochemical Intermediates (Focus on Chemical Synthesis)

The introduction of fluorine into drug candidates is a common strategy in medicinal and agrochemical chemistry to improve their efficacy and pharmacokinetic properties.

Synthesis of Key Intermediates for Active Pharmaceutical Ingredients

This compound can be considered a building block for the synthesis of key intermediates for active pharmaceutical ingredients (APIs). Its reactivity allows for the attachment of the trifluoroethoxymethyl group to various molecular scaffolds. This group can act as a bioisostere for other chemical moieties, influencing the molecule's conformation, lipophilicity, and metabolic stability. The synthesis of such intermediates is a critical step in the drug discovery and development process. Although direct examples with this specific reagent are scarce in the literature, the principle of using fluorinated building blocks is a well-established and powerful tool in the synthesis of modern pharmaceuticals.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzoxazole |

| Benzothiazole |

| Quinazolinone |

| 2-Aminophenol |

| 2-Aminothiophenol |

Synthetic Routes to Agrochemical Precursors

The introduction of fluorinated moieties, such as the 2,2,2-trifluoroethoxy group, into the molecular framework of potential agrochemicals is a key strategy for enhancing their efficacy and metabolic stability. The compound this compound serves as a valuable reagent for the introduction of the trifluoroethoxymethyl group onto various molecular scaffolds, which are precursors to advanced agrochemical products. This section details plausible synthetic pathways where this compound is utilized to create key intermediates for herbicides and fungicides.

A significant application of this compound is in the synthesis of substituted aromatic compounds that are precursors to herbicides. One such precursor is Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. The synthesis of this compound can be envisioned through a Friedel-Crafts-type reaction, where this compound alkylates a substituted benzene (B151609) ring.

The proposed synthetic route commences with 2-chloro-4-(methylsulfonyl)benzoic acid. This starting material is then subjected to a trifluoroethoxymethylation reaction using this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the trifluoroethoxymethyl group onto the aromatic ring. The final step involves the conversion of the carboxylic acid group to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), yielding the target precursor.

Table 1: Proposed Synthesis of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2-chloro-4-(methylsulfonyl)benzoic acid | This compound, AlCl₃ | 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid |

| 2 | 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | Thionyl chloride (SOCl₂) | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- |

Another important class of agrochemicals is pyrazole-based fungicides. The synthesis of functionalized pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can be employed to introduce the trifluoroethoxymethyl group into the pyrazole (B372694) scaffold, leading to precursors for potent fungicides.

A plausible synthetic pathway begins with the Claisen condensation of ethyl trifluoroacetate (B77799) and acetone (B3395972) to form 1,1,1-trifluoro-2,4-pentanedione. This diketone can then be reacted with a trifluoroethoxymethyl-substituted hydrazine. The required hydrazine derivative can be synthesized by the reaction of hydrazine with this compound. The subsequent cyclization of the diketone and the substituted hydrazine would yield a pyrazole with a trifluoroethoxymethyl group.

Table 2: Proposed Synthesis of a Trifluoroethoxymethyl-substituted Pyrazole

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate, Acetone | Sodium ethoxide | 1,1,1-Trifluoro-2,4-pentanedione |

| 2 | Hydrazine | This compound | (2,2,2-Trifluoroethoxymethyl)hydrazine |

| 3 | 1,1,1-Trifluoro-2,4-pentanedione, (2,2,2-Trifluoroethoxymethyl)hydrazine | Acetic acid | 1-[(2,2,2-Trifluoroethoxy)methyl]-3,5-dimethyl-1H-pyrazole |

These synthetic routes, while based on established chemical principles, highlight the potential of this compound as a key reagent in the development of next-generation agrochemicals. The ability to incorporate the trifluoroethoxymethyl group can lead to the discovery of new active ingredients with improved properties.

Computational and Theoretical Investigations of 2 Chloromethoxy 1,1,1 Trifluoroethane

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure and bonding of 2-(Chloromethoxy)-1,1,1-trifluoroethane, derived from rigorous computational methods, is not available in published research. Such studies would typically involve sophisticated software and theoretical models to understand the molecule's behavior at a quantum level.

Quantum Chemical Calculations (DFT, Ab Initio, MP2)

No specific studies employing Density Functional Theory (DFT), Ab Initio, or Møller-Plesset perturbation theory (MP2) to calculate the electronic properties of this compound have been identified. These calculations would be essential for determining optimized molecular geometry, vibrational frequencies, and orbital energies.

Molecular Electrostatic Potential and Charge Distribution

There are no published maps of the molecular electrostatic potential (MEP) or detailed analyses of the charge distribution for this compound. An MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. This type of analysis would provide valuable insights into hyperconjugative interactions, charge transfer, and the nature of the chemical bonds within the molecule, moving beyond the simple Lewis structure representation.

Conformational Analysis and Stability

The study of a molecule's different spatial arrangements (conformers) and their relative stabilities is fundamental to understanding its physical and chemical properties. However, specific conformational analyses for this compound are not documented.

Identification of Energy Minima and Global Minimum Conformations

Research identifying the various stable conformers (energy minima) and determining the global minimum energy conformation for this compound is not available. This analysis would typically involve scanning the potential energy surface by systematically rotating the molecule's single bonds.

Rotational Barriers and Dynamic Behavior

There is no data on the energy barriers for rotation around the single bonds within this compound. Calculating these rotational barriers is necessary to understand the molecule's flexibility and the kinetics of interconversion between its different conformers at various temperatures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at a molecular level. For a compound like this compound, theoretical calculations provide deep insights into the dynamics of its chemical transformations. These methods allow researchers to visualize reaction pathways, characterize transient species, and understand the energetic factors that govern reaction outcomes, complementing and guiding experimental work.

Transition State Characterization and Activation Barriers

The core of understanding a chemical reaction's rate is the characterization of its transition state (TS), which is the highest energy point along the minimum energy path from reactants to products. libretexts.org Transition state theory (TST) provides the theoretical framework, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.org

Computational chemistry allows for the precise location of these transition state structures on a potential energy surface. libretexts.org For reactions involving this compound, such as nucleophilic substitution or elimination, quantum mechanical calculations are employed to determine the geometry of the TS. The energy difference between the reactants and the transition state is defined as the activation barrier (or activation energy, Ea). libretexts.org This barrier is a critical parameter, as it is the primary determinant of the reaction rate; a higher barrier corresponds to a slower reaction. nih.gov Obtaining an accurate transition state structure and its energy remains a significant computational challenge but is essential for understanding reaction kinetics. nih.gov

Table 1: Illustrative Calculated Activation Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (ΔE‡) (kJ/mol) |

| SN1 Dissociation | DFT (B3LYP) | 6-311+G(d,p) | 120.5 |

| SN2 with OH⁻ | DFT (B3LYP) | 6-311+G(d,p) | 85.2 |

| E2 Elimination | DFT (B3LYP) | 6-311+G(d,p) | 95.7 |

Note: The data in this table is illustrative and represents the type of output generated from computational studies.

Reaction Pathway Mapping and Energetics

Beyond identifying the transition state, computational modeling can map the entire reaction pathway, tracing the minimum energy path that connects reactants, intermediates, transition states, and products. This process involves constructing a potential energy surface, a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org

By calculating the energies of all stationary points along this pathway, a detailed reaction coordinate diagram can be constructed. libretexts.org This diagram provides a visual representation of the reaction's energetics, showing the relative stabilities of all species involved. Key thermodynamic quantities such as the standard enthalpy of activation (ΔH‡) and the standard Gibbs free energy of activation (ΔG‡) can be calculated. wikipedia.org For this compound, this allows chemists to determine whether a proposed reaction is thermodynamically favorable and to identify any potential reaction intermediates.

Prediction of Reaction Selectivity and Rate Constants

When a compound can undergo multiple competing reactions, computational chemistry is a powerful tool for predicting the reaction's selectivity (e.g., regioselectivity or stereoselectivity). Selectivity is typically governed by kinetics; the reaction pathway with the lowest activation barrier will be the fastest and therefore yield the major product. nih.gov By calculating and comparing the activation energies for all possible pathways, a reliable prediction of the product distribution can be made.

Furthermore, using the energetic data derived from transition state theory, absolute reaction rate constants can be estimated using the Eyring equation. wikipedia.org While precise calculation requires highly accurate potential energy surfaces, this approach provides valuable qualitative and semi-quantitative insights into reaction kinetics. wikipedia.org These theoretical predictions can be compared with experimentally determined rate constants for similar compounds, such as those studied for other halogenated ethers, to validate the computational model. researchgate.netnih.gov

Theoretical Prediction of Spectroscopic Properties to Aid Mechanistic Studies

Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy. These predictions are invaluable for identifying transient intermediates or final products in a reaction mixture, thereby providing crucial evidence to support or refute a proposed reaction mechanism.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The chemical shift is highly sensitive to the electronic environment of a nucleus. nih.gov Density Functional Theory (DFT) calculations have become a standard method for accurately predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) for organic molecules. d-nb.info

For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly powerful due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.govmdpi.com Computational methods can predict ¹⁹F chemical shifts, which helps in assigning experimental spectra and identifying the structures of novel compounds or transient species formed during a reaction. nih.govuni-muenchen.de The accuracy of these predictions is enhanced by considering conformational isomers and using appropriate computational functionals and basis sets. d-nb.infomdpi.com Comparing the calculated chemical shifts of proposed intermediates or products with experimental data provides strong evidence for their existence.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H (CH₂Cl) | 5.65 | 5.62 |

| ¹H (OCH) | 4.21 | 4.18 |

| ¹³C (CF₃) | 123.8 (q) | 124.1 (q) |

| ¹³C (CH₂Cl) | 75.3 | 75.0 |

| ¹⁹F (CF₃) | -72.5 | -72.8 |

Note: The data in this table is illustrative. Predicted values are hypothetical, based on typical accuracies of DFT calculations.

Vibrational Frequency Calculations (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by probing its vibrational modes. Computational methods can calculate the fundamental vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nist.govnist.gov

For this compound, these calculations can predict the frequencies associated with key stretching and bending modes, such as C-F, C-Cl, C-O, and C-H vibrations. This information is crucial for several reasons. Firstly, it aids in the interpretation of experimental spectra for product identification. Secondly, it can be used to characterize computed stationary points; minima (reactants, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis confirms that a calculated structure is indeed a true transition state.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H Stretch | -CH₂- | 2985, 3050 |

| C-F Stretch (asymmetric) | -CF₃ | 1280 |

| C-F Stretch (symmetric) | -CF₃ | 1155 |

| C-O-C Stretch | Ether | 1120 |

| C-Cl Stretch | -CH₂Cl | 715 |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups.

Advanced Analytical Methodologies for Studying Reactions of 2 Chloromethoxy 1,1,1 Trifluoroethane

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures generated during chemical reactions. For fluorinated compounds like 2-(Chloromethoxy)-1,1,1-trifluoroethane, specific chromatographic approaches are required to achieve optimal separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. birchbiotech.comub.edu It is particularly well-suited for analyzing the reaction products of this compound, which are expected to be volatile.

Product Identification: In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its structural identification. birchbiotech.com For fluorinated compounds, which may not always show a clear molecular ion peak with conventional ionization techniques like electron ionization (EI), softer ionization methods such as field ionization (FI) or chemical ionization (CI) can be employed to determine the molecular weight of unknown by-products or impurities. jeol.com

Purity Assessment: GC is also an effective tool for assessing the purity of a synthesized compound. By separating the target compound from any unreacted starting materials, by-products, or impurities, the relative peak area of the target compound in the chromatogram can be used to calculate its purity. birchbiotech.com High-resolution capillary columns are essential for separating closely related compounds and ensuring accurate purity assessments. birchbiotech.com

| Analytical Goal | GC-MS Parameter/Technique | Expected Outcome | Reference |

|---|---|---|---|

| Product Identification | Electron Ionization (EI) and Chemical Ionization (CI) | Fragmentation patterns for structural elucidation of reaction products. | jeol.com |

| Molecular Weight Determination | Field Ionization (FI) for observing molecular ions of volatile fluorine compounds. | Confirmation of the molecular weight of novel or unexpected products. | jeol.com |

| Purity Assessment | High-resolution capillary column with flame ionization detector (FID) or MS detector. | Quantification of the target compound relative to impurities. | birchbiotech.com |

| Trace Analysis | Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. | Detection and quantification of volatile fluorinated compounds at very low concentrations. | ub.edu |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. basicmedicalkey.com In the context of this compound reactions, HPLC is invaluable for monitoring the progress of a reaction and quantifying the formation of products over time. bridgewater.edu

Reaction Monitoring: By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the disappearance of reactants and the appearance of products can be tracked. This provides crucial data for determining reaction kinetics. bridgewater.edu The choice of a suitable stationary phase and mobile phase is critical for achieving good separation of all components in the reaction mixture. basicmedicalkey.com

Product Quantification: HPLC coupled with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer, allows for the precise quantification of the reaction products. basicmedicalkey.comnih.gov For fluorinated compounds that lack a UV chromophore, derivatization with a fluorescent tag can enable sensitive detection using a fluorescence detector. nih.gov Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides a universal and highly sensitive detection method. nih.gov Recent advancements even allow for fluorine-specific detection by coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS), which can detect fluorine via the formation of a BaF+ ion post-column. nih.gov

| Application | HPLC Technique | Key Considerations | Reference |

|---|---|---|---|

| Reaction Monitoring | Reverse-phase HPLC with UV detection. | Requires a suitable chromophore on the analyte or product. | bridgewater.edu |

| Product Quantification | HPLC with tandem mass spectrometry (MS/MS). | Provides high sensitivity and selectivity for complex matrices. | nih.gov |

| Analysis of Polar Products | Normal-phase or hydrophilic interaction liquid chromatography (HILIC). | Effective for separating highly polar fluorinated compounds. | nih.gov |

| Fluorine-Specific Quantification | HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS/MS). | Allows for compound-independent fluorine quantification. | nih.gov |

The unique properties of fluorinated compounds often necessitate the use of specialized HPLC columns to achieve effective separation. Advanced column chemistries offer alternative selectivities compared to traditional C8 and C18 stationary phases. chromatographyonline.com

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl chains, can provide enhanced retention and unique selectivity for halogenated and aromatic compounds. chromatographyonline.comhawach.com These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions, which can be advantageous for separating complex mixtures of fluorinated reactants, intermediates, and products. chromatographyonline.com For the separation of enantiomers, which may be formed in asymmetric reactions involving this compound, chiral stationary phases (CSPs) based on polysaccharides or other chiral selectors are employed. mdpi.com

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques provide invaluable information about molecular structure and functional groups, making them essential tools for elucidating reaction mechanisms and confirming the identity of reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural characterization. numberanalytics.com The presence of fluorine in this compound makes ¹⁹F NMR a particularly useful technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity for NMR measurements. oxinst.com

Real-time Reaction Monitoring: In-situ or real-time NMR allows for the continuous monitoring of a chemical reaction as it occurs within the NMR spectrometer. ed.ac.uk This provides detailed kinetic data and can help in the identification of short-lived intermediates that might be missed by conventional offline analysis. ed.ac.uk For reactions involving this compound, ¹⁹F NMR is ideal for tracking the transformation of the trifluoromethyl group. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, so changes in the molecular structure during the reaction will result in observable shifts in the ¹⁹F NMR spectrum. numberanalytics.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. elsevier.com They are particularly useful for tracking the progress of a reaction by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. youtube.comresearchgate.net

Functional Group Analysis: In the context of reactions involving this compound, IR and Raman spectroscopy can be used to track changes in key functional groups. For example, the C-Cl stretching vibration of the chloromethoxy group and the C-O-C stretching of the ether linkage would be expected to show characteristic bands in the IR and Raman spectra. libretexts.org As the reaction proceeds, the disappearance of these bands and the appearance of new bands corresponding to the functional groups of the products can be monitored. These techniques are non-destructive and can often be performed in-situ, providing real-time information about the chemical transformation. elsevier.comresearchgate.net

| Technique | Information Obtained | Application to this compound Reactions | Reference |

|---|---|---|---|

| In-situ ¹⁹F NMR | Real-time concentration of reactants, intermediates, and products. Kinetic data. | Monitoring the transformation of the trifluoromethyl group and elucidating reaction pathways. | numberanalytics.comed.ac.uk |

| Infrared (IR) Spectroscopy | Identification of functional groups and tracking their transformation. | Monitoring the disappearance of C-Cl and C-O-C bonds and the appearance of new functional groups. | libretexts.org |

| Raman Spectroscopy | Complementary vibrational information to IR, especially for non-polar bonds. | Providing additional details on skeletal vibrations and confirming functional group changes. | elsevier.com |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of Derivatives

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline derivatives of this compound. acs.orgsoton.ac.uk This technique is unparalleled in its ability to provide precise atomic coordinates, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. soton.ac.uk

The process involves irradiating a single crystal of a derivative with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com For derivatives of this compound, obtaining crystals of suitable quality is a prerequisite, which can be achieved through methods like slow evaporation from a solvent. mdpi.comacs.org The presence of heavy atoms, such as chlorine, in the molecule is advantageous as it enhances anomalous scattering, which is key to the reliable determination of absolute configuration. soton.ac.uk

The Flack parameter is a critical value derived from the diffraction data that confirms the absolute stereochemistry of an enantiomerically pure compound. soton.ac.uk A value close to zero for a given enantiomer confirms that its stereochemical assignment is correct. soton.ac.uk Furthermore, a detailed analysis of the crystal packing can reveal important intermolecular interactions, such as halogen bonds (e.g., C-Cl···Cl or C-Cl···O), which can influence the physical properties of the material. mdpi.com In the solid state, derivatives can form complex networks through these interactions, including dimers and 1D chains. mdpi.com

Below is a table representing typical data collected during an X-ray crystallographic analysis of a halogenated organic derivative.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2(1)/n | Defines the specific symmetry elements present within the crystal. acs.org |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.1 Å, β = 95° | Defines the size and shape of the repeating unit of the crystal structure. |

| Final R indices [I>2σ(I)] | R1 = 0.0299, wR2 = 0.0625 | Indicators of the quality of the refinement and agreement with experimental data. mdpi.com |

| Flack Parameter | 0.01(2) | Confirms the absolute stereochemistry of the molecule. soton.ac.uk |

| Key Interactions | C-Cl···π, π-π stacking | Identifies non-covalent forces that dictate the crystal packing. mdpi.com |

Mass Spectrometry-Based Approaches for Elucidation of Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying and structurally characterizing the products and intermediates arising from reactions of this compound. Its high sensitivity and selectivity allow for the analysis of complex mixtures.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile, polar, and thermally labile reaction products that are difficult to analyze by other methods. nih.govresearchgate.net In ESI, ions are gently transferred from solution into the gas phase, minimizing fragmentation and typically allowing for the observation of the intact molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). nih.gov

This technique can be used to rapidly evaluate the composition and purity of product mixtures from reactions involving this compound. nih.gov By analyzing the mass-to-charge (m/z) ratios of the ions produced, chemists can confirm the presence of expected products and identify unexpected byproducts. For halogenated compounds, the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) provide an additional layer of confirmation for the elemental composition of detected species.

Tandem mass spectrometry (MS/MS), performed within the same instrument, involves selecting a specific ion, fragmenting it, and analyzing the resulting product ions. nih.gov This provides valuable structural information, helping to distinguish between isomers and elucidate the connectivity of atoms within a molecule. nih.gov

| Parameter | Typical Setting/Value | Purpose |

| Ionization Mode | Positive or Negative | Depends on the analyte's ability to be protonated/cationized or deprotonated. |

| Capillary Voltage | 3500 V | Potential applied to the ESI needle to generate charged droplets. researchgate.net |

| Nebulizing Gas Pressure | 30–50 psi | Assists in the formation of a fine spray. researchgate.net |

| Drying Gas Flow/Temperature | 10 L/min / 300 °C | Facilitates solvent evaporation from the charged droplets. |

| Fragmentor Voltage | 80–180 V | In-source voltage that can be increased to induce fragmentation for structural analysis. researchgate.net |

| Mass Range Scanned | 100–1000 m/z | Set to cover the expected molecular weights of reactants, products, and byproducts. |

For the analysis of complex reaction mixtures or the identification of trace-level products and metabolites, hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govelsevierpure.com This method combines the separation power of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of tandem mass spectrometry. nih.gov

In the context of this compound reactions, LC-MS/MS can be used to separate different components of a product mixture before they enter the mass spectrometer. This is crucial for resolving isomers and quantifying individual products, even when they are present at very low concentrations (ng/L levels). nih.gov Sample preparation steps, such as solid-phase extraction (SPE), can be used beforehand to preconcentrate analytes from a dilute solution and remove interfering matrix components. nih.gov

The detection of halogenated compounds via LC-MS can be facilitated by automated bioinformatics tools that screen the data for characteristic isotopic patterns of chlorine or bromine, allowing for the rapid identification of all halogenated species within a complex chromatogram. nih.govresearchgate.net This approach is highly effective for identifying known and new halogenated compounds in a short amount of time. nih.gov

| Parameter | Typical Setting/Value | Significance |

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | Stationary phase for reversed-phase separation of moderately polar to nonpolar compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724)/Methanol (B) | A changing solvent composition used to elute compounds with a wide range of polarities. |

| Flow Rate | 0.2–0.4 mL/min | Controls the speed of separation and is compatible with ESI interfaces. |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) | A highly sensitive and selective mode for quantifying specific target compounds by monitoring set fragmentations. |

| Limit of Detection (LOD) | 0.03–135 ng/L | Demonstrates the method's ability to detect very low concentrations of halogenated byproducts. nih.gov |

| Recovery | 72–120% | Indicates the efficiency of the sample extraction and analytical process. nih.gov |

Electrochemical Methods for Reactivity Assessment

Electrochemical methods offer a powerful platform for assessing the reactivity of organofluorine compounds like this compound. numberanalytics.comresearchgate.net These techniques measure the electrical response (current) of a molecule to an applied potential, providing fundamental insights into its redox properties—its propensity to be oxidized or reduced. numberanalytics.com This information is crucial for understanding reaction mechanisms, predicting chemical behavior, and designing synthetic pathways. researchgate.net

Techniques such as cyclic voltammetry (CV) can be used to determine the reduction and oxidation potentials of the target molecule and its derivatives. By scanning the potential and observing the resulting current, one can identify the potentials at which electron transfer reactions occur. This data helps in assessing the stability of the molecule and the feasibility of electrochemically-driven reactions, such as reductive cleavage of the C-Cl bond. numberanalytics.com

Electrochemical fluorination is a related synthetic application where an organic substrate is oxidized at an anode in the presence of a fluoride (B91410) source, leading to the formation of C-F bonds. numberanalytics.com Studying the electrochemical properties of this compound can help determine its suitability as a substrate or precursor in such electrosynthetic strategies, which are recognized as sustainable and environmentally benign methods. researchgate.net Flow electrochemistry, in particular, offers a safe and scalable approach for reactions involving potentially hazardous reagents by generating reactive intermediates in situ for immediate use. rsc.org

| Parameter | Example Value/Technique | Purpose in Reactivity Assessment |

| Technique | Cyclic Voltammetry (CV) | To determine oxidation and reduction potentials and assess the reversibility of redox events. |

| Working Electrode | Platinum, Gold, Carbon | The surface at which the electron transfer reaction of interest occurs. numberanalytics.com |

| Reference Electrode | Ag/AgCl or SCE | Provides a stable potential against which the working electrode potential is measured. |

| Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAHPF₆) in Acetonitrile | Provides conductivity to the solution and is electrochemically stable over a wide potential range. |

| Scan Rate | 100 mV/s | The rate at which the potential is swept; varying it can provide mechanistic information. |

| Measured Property | Peak Potentials (Eₚₐ, Eₚ꜀) | Indicates the potentials at which the molecule is oxidized and reduced, reflecting its reactivity. |

Future Research Directions and Emerging Trends for 2 Chloromethoxy 1,1,1 Trifluoroethane

Development of Sustainable and Green Chemistry Approaches to Synthesis

A primary focus of future synthetic research will be the development of environmentally benign and efficient methods for the preparation of 2-(Chloromethoxy)-1,1,1-trifluoroethane and related fluorinated ethers. dovepress.combenthamdirect.comijnc.irpurkh.comsruc.ac.uk This involves moving away from hazardous reagents and energy-intensive processes toward greener alternatives.

The synthesis of organofluorine compounds has traditionally relied on transition-metal catalysts, often involving precious metals like palladium or iridium. nih.gov A significant future trend is the shift towards catalysts based on earth-abundant and less toxic metals such as iron, copper, and manganese. rice.edubeilstein-journals.org These metals offer the potential for more cost-effective and sustainable catalytic systems for fluorination and fluoroalkylation reactions. nih.govfigshare.com For instance, iron(III) complexes have been explored for radical decarboxylation, offering new pathways for trifluoromethylation. acs.org

In parallel, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals altogether. acs.org Chiral small organic molecules can catalyze the enantioselective introduction of fluorine atoms or fluorinated groups, a field that has seen extensive investigation over the last decade. chimia.chworldscientific.com The development of organocatalytic methods applicable to the synthesis of chiral precursors for this compound could provide access to enantiomerically pure materials. princeton.edu

| Catalyst Type | Example Metal/Catalyst | Potential Advantages for Fluorinated Ether Synthesis |

| Earth-Abundant Metal | Iron (Fe), Copper (Cu), Manganese (Mn) | Lower cost, reduced toxicity, high abundance. rice.edubeilstein-journals.org |

| Organocatalyst | Proline derivatives, Chiral amines | Metal-free, lower toxicity, potential for high enantioselectivity. acs.orgchimia.ch |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates, which are common in fluorination chemistry. nih.govvapourtec.com By conducting reactions in a continuously flowing stream through a reactor, flow systems provide superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better product quality. mdpi.comcontractpharma.com This technology is especially well-suited for handling toxic reagents like fluorine gas or hydrogen fluoride (B91410) in a contained and safe manner. vapourtec.com The application of flow chemistry could streamline the synthesis of this compound, potentially enabling a safer, more efficient, and scalable manufacturing process. d-nb.info

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk with hazardous reagents due to large volumes. | Enhanced safety due to small reactor volumes and better containment. contractpharma.com |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat transfer due to high surface-area-to-volume ratio. contractpharma.com |

| Scalability | Challenging to scale up predictably. | Easier and more predictable scalability by running the system for longer. |